

# Application Notes and Protocols for PI3K-IN-26

## IC50 Determination

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### Compound of Interest

Compound Name: PI3K-IN-26

Cat. No.: B12408582

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## Introduction

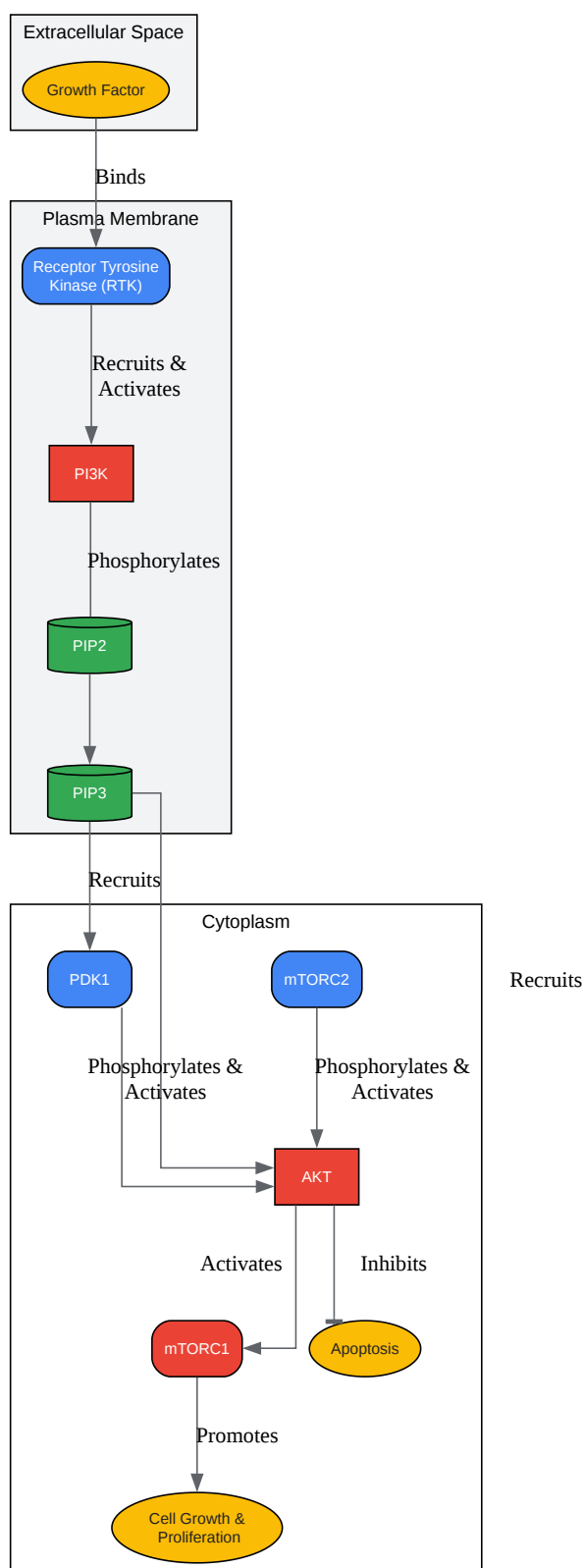
**PI3K-IN-26** is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Understanding the potency of inhibitors like **PI3K-IN-26** across various cancer cell lines is crucial for preclinical research and drug development. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

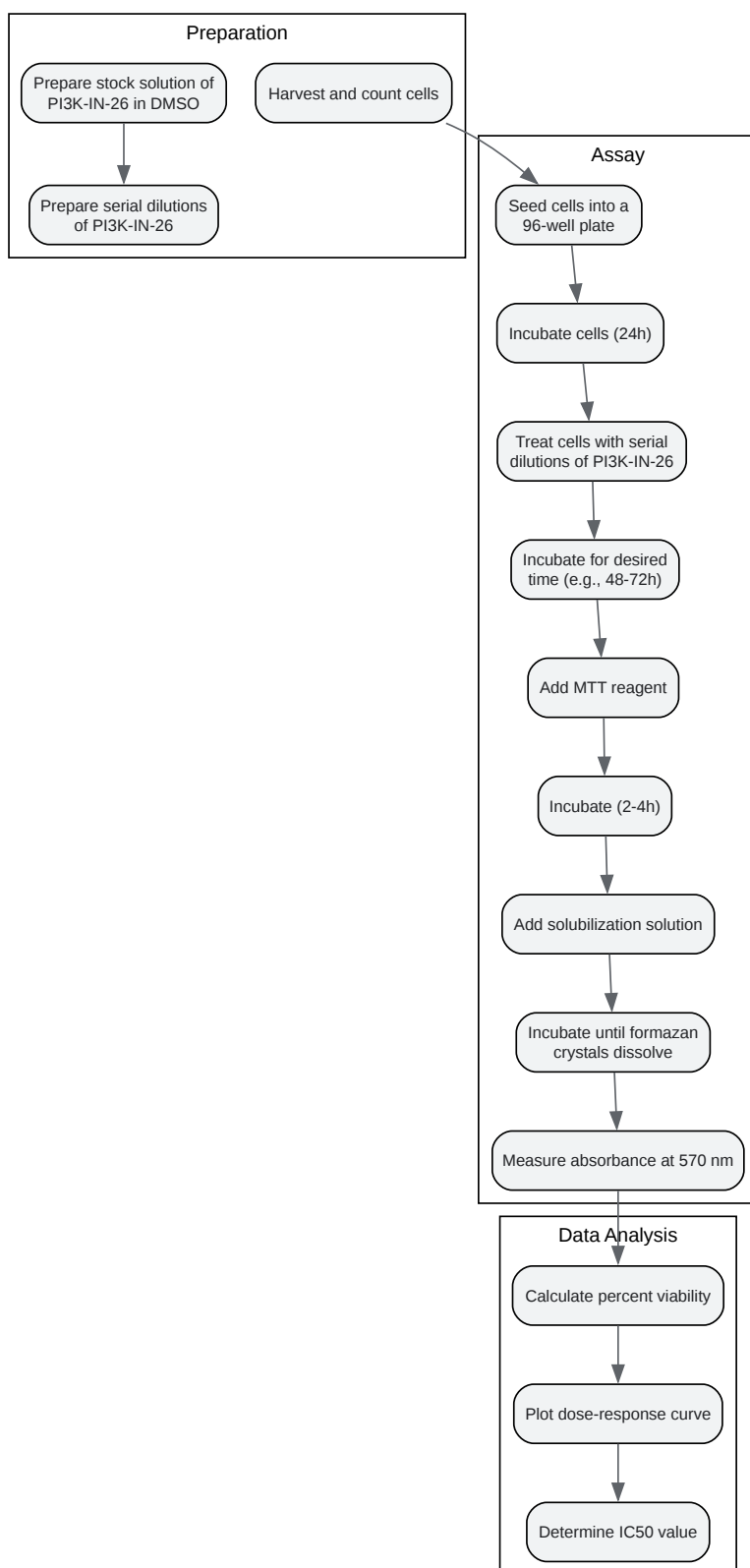
This document provides available data on the IC50 of **PI3K-IN-26** and a detailed protocol for determining its IC50 in various adherent and suspension cell lines using the MTT assay.

## PI3K Signaling Pathway

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This proximity allows for the phosphorylation and activation of AKT by PDK1 and

mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.





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